molecular formula C16H10FN3O4 B11061292 2-{[1-(4-fluorophenyl)-2-oxido-1H-1,2,3-triazol-4-yl]carbonyl}benzoic acid

2-{[1-(4-fluorophenyl)-2-oxido-1H-1,2,3-triazol-4-yl]carbonyl}benzoic acid

Cat. No.: B11061292
M. Wt: 327.27 g/mol
InChI Key: WSBCMCMKXZBENB-UHFFFAOYSA-N
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Description

4-(2-CARBOXYBENZOYL)-1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-2-IUM-2-OLATE is a complex organic compound that features a triazole ring, a carboxybenzoyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CARBOXYBENZOYL)-1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The carboxybenzoyl and fluorophenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-CARBOXYBENZOYL)-1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(2-CARBOXYBENZOYL)-1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-2-IUM-2-OLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-CARBOXYBENZOYL)-1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-2-IUM-2-OLATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, while the carboxybenzoyl and fluorophenyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-carboxy-3-fluorophenyl)pyridine-4-carboxylic acid: This compound shares the fluorophenyl and carboxylic acid groups but has a different core structure.

    (2-Carbamoyl-4-fluorophenyl)boronic acid: This compound also contains a fluorophenyl group but features a boronic acid moiety instead of a triazole ring.

Uniqueness

4-(2-CARBOXYBENZOYL)-1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-2-IUM-2-OLATE is unique due to its combination of a triazole ring with carboxybenzoyl and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H10FN3O4

Molecular Weight

327.27 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-2-oxidotriazol-2-ium-4-carbonyl]benzoic acid

InChI

InChI=1S/C16H10FN3O4/c17-10-5-7-11(8-6-10)19-9-14(18-20(19)24)15(21)12-3-1-2-4-13(12)16(22)23/h1-9H,(H,22,23)

InChI Key

WSBCMCMKXZBENB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN([N+](=N2)[O-])C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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